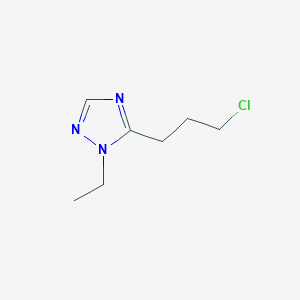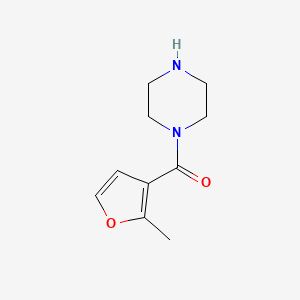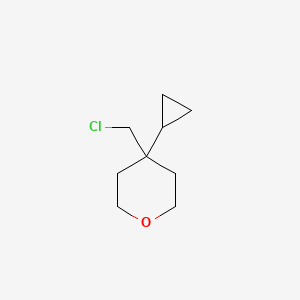
4-(Chloromethyl)-4-cyclopropyloxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-4-cyclopropyloxane is an organic compound characterized by a chloromethyl group attached to a cyclopropyloxane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-4-cyclopropyloxane typically involves the chloromethylation of cyclopropyloxane. This can be achieved through a Friedel-Crafts reaction, where cyclopropyloxane is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for optimizing the production process.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-4-cyclopropyloxane can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form cyclopropyloxane derivatives with different functional groups.
Reduction Reactions: Reduction of the chloromethyl group can yield cyclopropyloxane derivatives with methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide (NaN₃) for azide substitution, and sodium thiolate (NaSR) for thiol substitution. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide yields azido-cyclopropyloxane, while oxidation with potassium permanganate can produce cyclopropyloxane carboxylic acids.
科学的研究の応用
4-(Chloromethyl)-4-cyclopropyloxane has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological processes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which 4-(Chloromethyl)-4-cyclopropyloxane exerts its effects depends on the specific application. In chemical reactions, the chloromethyl group acts as an electrophile, facilitating nucleophilic substitution reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions, thereby modulating their activity.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group, but differs in the aromatic ring structure.
Cyclopropylmethyl chloride: Shares the cyclopropyl group but lacks the oxygen atom in the ring structure.
4-(Chloromethyl)phenyltrimethoxysilane: Contains a chloromethyl group and a phenyl ring, with additional trimethoxysilane functionality.
Uniqueness
4-(Chloromethyl)-4-cyclopropyloxane is unique due to its combination of a cyclopropyloxane ring and a chloromethyl group, which imparts distinct reactivity and potential for diverse applications. Its structural features enable it to participate in a variety of chemical reactions, making it a versatile compound in synthetic chemistry and other fields.
特性
分子式 |
C9H15ClO |
|---|---|
分子量 |
174.67 g/mol |
IUPAC名 |
4-(chloromethyl)-4-cyclopropyloxane |
InChI |
InChI=1S/C9H15ClO/c10-7-9(8-1-2-8)3-5-11-6-4-9/h8H,1-7H2 |
InChIキー |
VJDIPSLPPIPSAJ-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2(CCOCC2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


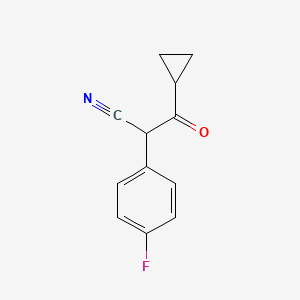
![3-Phenyl-8-propyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B13203772.png)

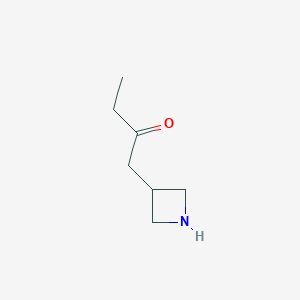
![4,7-Dioxa-13-azatricyclo[8.5.0.0,3,8]pentadeca-1(10),2,8-triene](/img/structure/B13203775.png)
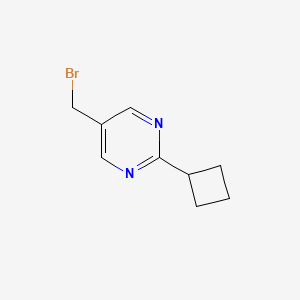
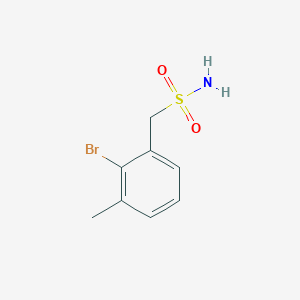

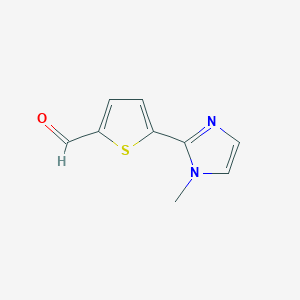
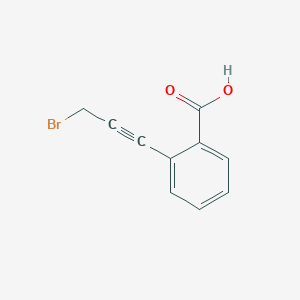
![Methyl 2-[2-(2,6-difluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13203796.png)
![2-Bromo-4-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13203802.png)
